Praziquantel-D11: A Comprehensive Technical Guide for Researchers
Praziquantel-D11: A Comprehensive Technical Guide for Researchers
For researchers, scientists, and drug development professionals, this technical guide provides an in-depth overview of the chemical properties, analytical applications, and relevant biological context of Praziquantel-D11. This deuterated analog of the widely used anthelmintic drug, Praziquantel, serves as a critical internal standard for quantitative bioanalytical studies.
Core Chemical and Physical Properties
Praziquantel-D11 is a synthetic, isotopically labeled form of Praziquantel where eleven hydrogen atoms on the cyclohexyl group have been replaced with deuterium. This substitution results in a molecule that is chemically identical to Praziquantel in its reactivity and chromatographic behavior but has a higher mass, allowing for its differentiation in mass spectrometry-based assays.
| Property | Value | Reference |
| Molecular Formula | C₁₉H₁₃D₁₁N₂O₂ | [1] |
| Molecular Weight | 323.47 g/mol | [2] |
| CAS Number | 1246343-36-1 | [3] |
| Appearance | White to off-white solid | [2] |
| Solubility | Soluble in Chloroform and Methanol. Soluble in DMSO (50 mg/mL with ultrasonic). | [2][3] |
| Storage Conditions | Store at -20°C for long-term stability. | [2] |
Mechanism of Action of Praziquantel
While Praziquantel-D11's primary role is analytical, understanding the mechanism of the parent compound is crucial for its application in drug development research. The anthelmintic effect of Praziquantel is primarily attributed to its disruption of calcium homeostasis in susceptible parasites, such as schistosomes.[5] It is believed to act on the parasite's voltage-gated calcium channels, leading to a rapid influx of calcium ions.[6][7][8] This influx causes spastic paralysis of the parasite's musculature and damages its outer layer, the tegument, making it vulnerable to the host's immune system.[7]
Experimental Protocols: Quantification of Praziquantel using Praziquantel-D11
Praziquantel-D11 is the internal standard of choice for the accurate quantification of Praziquantel in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Sample Preparation: Protein Precipitation
A common and straightforward method for extracting Praziquantel from plasma or blood samples is protein precipitation.
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To a 100 µL aliquot of the biological sample (plasma, blood, etc.), add a known concentration of Praziquantel-D11 solution.
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Add 300 µL of acetonitrile to precipitate the proteins.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Centrifuge the sample at high speed (e.g., 12,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The following is a representative LC-MS/MS protocol for the analysis of Praziquantel, using Praziquantel-D11 as an internal standard.[9][10]
Chromatographic Conditions:
-
HPLC System: A standard high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 100 x 4.6 mm, 5 µm particle size).[10]
-
Mobile Phase: An isocratic mixture of 2 mM ammonium acetate (containing 0.05% formic acid) and acetonitrile (45:55 v/v).[10]
-
Flow Rate: 1.0 mL/min.[10]
-
Column Temperature: 50°C.[10]
-
Injection Volume: 10 µL.
Mass Spectrometry Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.[9]
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Praziquantel: m/z 313.2 → 203.2
-
Praziquantel-D11 (Internal Standard): m/z 324.2 → 203.2
-
Synthesis of Praziquantel-D11
The synthesis of Praziquantel-D11 generally follows the established synthetic routes for Praziquantel, with the key difference being the use of a deuterated starting material.[11][12] A common approach involves the acylation of a suitable isoquinoline precursor with deuterated cyclohexanecarbonyl chloride. The synthesis of deuterated cyclohexanecarbonyl chloride can be achieved through various methods, including the deuteration of cyclohexanecarboxylic acid. The subsequent cyclization steps lead to the formation of the Praziquantel-D11 molecule.[13]
Conclusion
Praziquantel-D11 is an indispensable tool for researchers in the fields of pharmacology, drug metabolism, and pharmacokinetics. Its use as an internal standard ensures the accuracy and reliability of analytical methods for the quantification of Praziquantel in complex biological matrices. A thorough understanding of its chemical properties, the mechanism of action of the parent drug, and the established analytical protocols is essential for its effective application in research and development.
References
- 1. Praziquantel-d11 - CAS - 1246343-36-1 | Axios Research [axios-research.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 5. The Mechanism of Action of Praziquantel: Can New Drugs Exploit Similar Mechanisms? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ca2+ channels and Praziquantel: a view from the free world - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Praziquantel? [synapse.patsnap.com]
- 8. cris.brighton.ac.uk [cris.brighton.ac.uk]
- 9. Development and validation of an LC–MS/MS method for the simultaneous quantification of milbemycin oxime and praziquantel in plasma: application to a pharmacokinetic study in cats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ikprress.org [ikprress.org]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. Design, Synthesis and Evaluation of Praziquantel Analogues and New Molecular Hybrids as Potential Antimalarial and Anti-Schistosomal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MCR Synthesis of Praziquantel Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
